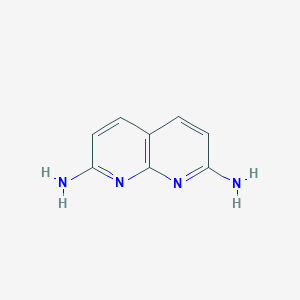

1,8-萘啶-2,7-二胺

描述

1,8-Naphthyridine-2,7-diamine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as 2,7-Diamino-1,8-naphthyridine or simply as DANA. It has a molecular formula of C8H8N4 and a molecular weight of 164.18 g/mol.

科学研究应用

电子隧穿基因组测序

1,8-萘啶-2,7-二胺是在密度泛函理论 (DFT) 的帮助下设计的,用作识别 DNA 碱基对的识别分子。 该应用对于电子隧穿基因组测序至关重要,它通过氢键与 A:T 和 G:C 碱基对形成稳定的三联体 .

生物活性

包括 1,8-萘啶-2,7-二胺在内的取代 1,8-萘啶化合物以其广泛的生物活性而闻名。 它们用于各种医疗应用,例如抗高血压药、抗心律失常药和免疫刺激剂 .

1,8-萘啶的合成

1,8-萘啶的合成方面的最新成果突出了 1,8-萘啶-2,7-二胺的重要性。 合成方法包括多组分反应、使用绿色策略的弗里德兰德方法、末端炔烃的加氢胺化反应,然后进行弗里德兰德环化反应、金属催化合成和环扩张反应 .

作用机制

Target of Action

The primary target of 1,8-Naphthyridine-2,7-diamine is the Watson-Crick base pairs in DNA . These base pairs are the building blocks of the DNA double helix and carry the genetic information in organisms. The compound is designed to read these base pairs for genomic sequencing .

Mode of Action

1,8-Naphthyridine-2,7-diamine interacts with its targets through hydrogen bonding . It forms stable triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs . This interaction allows the compound to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .

Biochemical Pathways

The compound’s interaction with DNA base pairs affects the biochemical pathway of genomic sequencing . By forming stable triplets with the base pairs, it can read the genetic information encoded in the DNA. This information can then be used for various applications, such as disease analysis, drug discovery, and environmental monitoring .

Result of Action

The result of the compound’s action is the generation of distinguishable signatures for each DNA base pair under electrical bias . These signatures can be used for accurate DNA sequencing, potentially revolutionizing many aspects of biological science .

未来方向

The future directions for the research on 1,8-Naphthyridine-2,7-diamine could involve further exploration of its potential as a recognition molecule for reading DNA base pairs for genomic sequencing by electron tunneling . Its potency to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

生化分析

Biochemical Properties

1,8-Naphthyridine-2,7-diamine plays a crucial role in biochemical reactions, particularly in the recognition and binding of DNA base pairs. It forms stable triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs through hydrogen bonding . This interaction is facilitated by the compound’s unique structure, which allows it to act as a universal reader of Watson-Crick base pairs. The compound’s ability to form stable complexes with DNA base pairs suggests its potential use in DNA sequencing technologies .

Cellular Effects

1,8-Naphthyridine-2,7-diamine has been shown to influence various cellular processes. Its interaction with DNA can affect cell signaling pathways, gene expression, and cellular metabolism. By forming stable complexes with DNA base pairs, 1,8-Naphthyridine-2,7-diamine can potentially modulate the transcriptional activity of genes, leading to changes in protein synthesis and cellular function . Additionally, its role in DNA recognition suggests that it may have applications in the study of cellular responses to genetic mutations and DNA damage .

Molecular Mechanism

The molecular mechanism of 1,8-Naphthyridine-2,7-diamine involves its ability to bind to DNA base pairs through hydrogen bonding. This binding interaction is facilitated by the compound’s planar structure, which allows it to insert itself between the base pairs of the DNA double helix . The formation of stable triplets with A:T and G:C base pairs enables 1,8-Naphthyridine-2,7-diamine to act as a recognition molecule for DNA sequencing by electron tunneling . This mechanism highlights the compound’s potential as a tool for genomic analysis and molecular diagnostics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,8-Naphthyridine-2,7-diamine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,8-Naphthyridine-2,7-diamine can maintain its stability under certain conditions, allowing for prolonged interactions with DNA . Its degradation over time may lead to a decrease in its effectiveness, necessitating careful consideration of experimental conditions and storage protocols .

Dosage Effects in Animal Models

The effects of 1,8-Naphthyridine-2,7-diamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively interact with DNA and modulate gene expression without causing significant toxicity . At higher doses, 1,8-Naphthyridine-2,7-diamine may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

1,8-Naphthyridine-2,7-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with DNA base pairs suggests its involvement in pathways related to DNA replication and repair . Additionally, 1,8-Naphthyridine-2,7-diamine may influence metabolic flux and metabolite levels by modulating gene expression and protein synthesis .

Transport and Distribution

The transport and distribution of 1,8-Naphthyridine-2,7-diamine within cells and tissues are critical factors that determine its effectiveness. The compound is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cell, 1,8-Naphthyridine-2,7-diamine may localize to the nucleus, where it interacts with DNA . Its distribution within tissues may also be influenced by factors such as blood flow, tissue permeability, and cellular uptake mechanisms .

Subcellular Localization

1,8-Naphthyridine-2,7-diamine is primarily localized within the nucleus, where it exerts its effects on DNA. The compound’s ability to form stable complexes with DNA base pairs suggests that it may be targeted to specific regions of the genome . Post-translational modifications and targeting signals may also play a role in directing 1,8-Naphthyridine-2,7-diamine to specific subcellular compartments or organelles .

属性

IUPAC Name |

1,8-naphthyridine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDFJGDRFIGPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459726 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145325-89-9 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

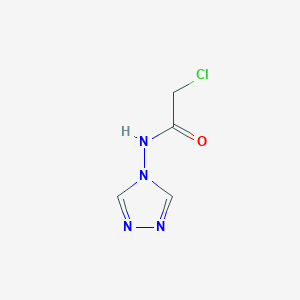

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

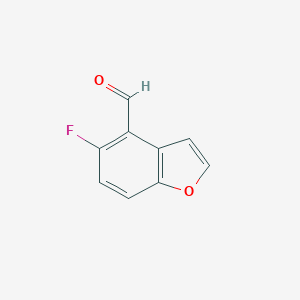

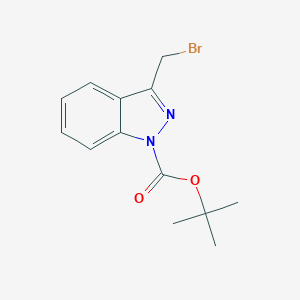

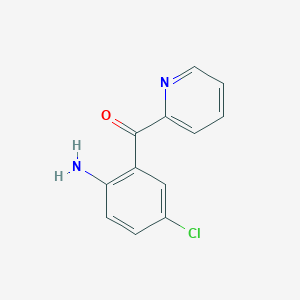

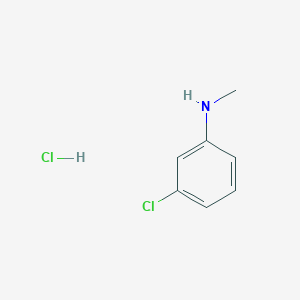

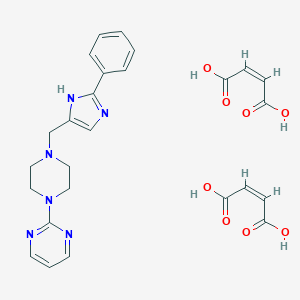

Feasible Synthetic Routes

Q & A

Q1: How does 1,8-Naphthyridine-2,7-diamine interact with DNA base pairs and what are the implications for DNA sequencing?

A1: 1,8-Naphthyridine-2,7-diamine functions as a potential "universal reader" for DNA base pairs due to its ability to form stable hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs. [] This interaction is crucial for potential applications in DNA sequencing by electron tunneling. Density Functional Theory (DFT) calculations suggest that when positioned within a tunneling gap, this molecule can generate distinct electrical signatures for each base pair under specific electrical biases. This differential recognition of base pairs could pave the way for innovative DNA sequencing technologies. []

Q2: What are the structural features and characteristics of metal string complexes incorporating 1,8-Naphthyridine-2,7-diamine derivatives?

A2: Researchers have synthesized undecanickel complexes utilizing a tetranaphthyridyltriamine ligand derived from 1,8-Naphthyridine-2,7-diamine. [] These complexes, namely ₄ and ₄, feature an unprecedented linear chain of eleven nickel atoms. The ligand, denoted as H₃tentra, wraps around the nickel chain in a helical manner, stabilizing the complex. Notably, these complexes exhibit mixed-valence states within the nickel chain, a property of interest for developing novel electronic materials. The extended metal atom chain (EMAC) in these complexes, reaching lengths of 27.7 Å and 32.4 Å respectively, represents the longest reported to date. []

Q3: How does the structure of 1,8-Naphthyridine-2,7-diamine based ligands influence the properties of heterometallic complexes?

A3: Symmetrical 1,8-Naphthyridine-2,7-diamine derived ligands have been used to synthesize heterometallic complexes incorporating ruthenium/cobalt and rhodium/cobalt. [] The specific ligand structure influences metal-metal distances within the complexes. For instance, the rhodium-cobalt complex exhibits a significantly shorter metal-metal distance compared to the ruthenium-cobalt counterparts. [] This structural difference can be attributed to the lower positive charge of the dirhodium unit compared to the diruthenium unit, leading to reduced electrostatic repulsion with the divalent cobalt. These findings highlight the importance of ligand design in fine-tuning the properties of multimetallic complexes for specific applications.

Q4: Are there any computational studies on 1,8-Naphthyridine-2,7-diamine and its derivatives?

A4: Yes, Density Functional Theory (DFT) calculations have been instrumental in predicting the behavior of 1,8-Naphthyridine-2,7-diamine as a DNA base pair reader. [] These calculations suggest that the molecule can differentiate between A:T and G:C base pairs based on the distinct electrical signatures generated under specific bias voltages. This computational evidence strengthens the potential of 1,8-Naphthyridine-2,7-diamine and its derivatives for use in advanced DNA sequencing technologies. Further computational studies can provide deeper insights into the electronic properties and potential applications of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)